molecular formula C10H19N3O3 B6589627 tert-butyl (2S)-2-(N'-hydroxycarbamimidoyl)pyrrolidine-1-carboxylate CAS No. 681239-91-8

tert-butyl (2S)-2-(N'-hydroxycarbamimidoyl)pyrrolidine-1-carboxylate

Cat. No. B6589627
CAS RN: 681239-91-8
M. Wt: 229.3
InChI Key:
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Description

Tert-butyl (2S)-2-(N'-hydroxycarbamimidoyl)pyrrolidine-1-carboxylate (TBHPC) is an organic molecule that is used in various scientific applications, including synthesis, biochemical and physiological studies, and drug research. TBHPC is a derivative of pyrrolidine, which is a five-membered heterocyclic compound with a nitrogen atom in the ring. It is a colorless solid that is soluble in water and other organic solvents. TBHPC has been used in a variety of scientific studies, due to its ability to act as a catalyst for chemical reactions, as well as its ability to interact with a variety of biological molecules.

Mechanism of Action

The mechanism of action of TBHPC is not completely understood. However, it is believed that TBHPC interacts with biological molecules through hydrogen bonding and electrostatic interactions. TBHPC has also been shown to form complexes with metal ions, which may play a role in its mechanism of action.
Biochemical and Physiological Effects
The biochemical and physiological effects of TBHPC are not fully understood. However, it has been shown to interact with a variety of biological molecules, including proteins and DNA. Additionally, TBHPC has been shown to interact with a variety of drug molecules, suggesting that it may play a role in drug action.

Advantages and Limitations for Lab Experiments

TBHPC has several advantages for use in laboratory experiments. It is a relatively inexpensive molecule, and it is soluble in a variety of organic solvents. Additionally, TBHPC is stable and can be stored for long periods of time. However, TBHPC is not very soluble in water, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for research involving TBHPC. One area of research is to investigate the biochemical and physiological effects of TBHPC in more detail. Additionally, more research is needed to better understand the mechanism of action of TBHPC and its interactions with biological molecules. Finally, more research is needed to explore the potential applications of TBHPC in drug research and other areas of scientific research.

Synthesis Methods

TBHPC can be synthesized through a variety of methods. The most common method is the reaction of tert-butyl isocyanate with the hydroxamic acid derivative of pyrrolidine. This reaction is carried out in the presence of a base, such as triethylamine, and a catalyst, such as anhydrous zinc chloride. The reaction produces a mixture of the desired product, TBHPC, and by-products, which must be separated using chromatography or other separation techniques.

Scientific Research Applications

TBHPC has been used in a variety of scientific research applications. It has been used as a catalyst in organic synthesis, as a ligand for metal complexes, and as a substrate for enzyme-catalyzed reactions. TBHPC has also been used in biochemical and physiological studies, as it has been shown to interact with a variety of biological molecules, such as proteins and DNA. Additionally, TBHPC has been used in drug research, as it has been shown to interact with a variety of drug molecules.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl (2S)-2-(N'-hydroxycarbamimidoyl)pyrrolidine-1-carboxylate involves the protection of the carboxylic acid group, followed by the addition of the N'-hydroxycarbamimidoyl group to the pyrrolidine ring. The tert-butyl group is then deprotected to yield the final product.", "Starting Materials": [ "tert-butyl pyrrolidine-1-carboxylate", "N-hydroxysuccinimide", "N,N'-dicyclohexylcarbodiimide", "hydroxylamine hydrochloride", "triethylamine", "dichloromethane", "diethyl ether", "water", "sodium bicarbonate", "magnesium sulfate" ], "Reaction": [ "tert-butyl pyrrolidine-1-carboxylate is dissolved in dichloromethane", "N-hydroxysuccinimide and N,N'-dicyclohexylcarbodiimide are added to the solution to activate the carboxylic acid group", "the mixture is stirred at room temperature for 1 hour", "hydroxylamine hydrochloride and triethylamine are added to the mixture to form the N'-hydroxycarbamimidoyl group", "the mixture is stirred at room temperature for 24 hours", "the reaction mixture is filtered and the filtrate is concentrated under reduced pressure", "the residue is dissolved in diethyl ether and washed with water and sodium bicarbonate solution", "the organic layer is dried over magnesium sulfate and concentrated under reduced pressure", "the tert-butyl group is deprotected by treatment with trifluoroacetic acid", "the mixture is stirred at room temperature for 1 hour", "the reaction mixture is concentrated under reduced pressure", "the residue is purified by column chromatography to yield tert-butyl (2S)-2-(N'-hydroxycarbamimidoyl)pyrrolidine-1-carboxylate" ] }

CAS RN

681239-91-8

Molecular Formula

C10H19N3O3

Molecular Weight

229.3

Purity

95

Origin of Product

United States

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